[3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound known for its unique chemical properties This compound is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 4-chloro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-chloro-2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction forms the propargylic ether intermediate, which is then treated with trimethylsilyl chloride in the presence of a catalyst like imidazole to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-chloro-2-methylbenzaldehyde or 4-chloro-2-methylbenzoic acid.
Reduction: 4-chloro-2-methylbenzyl alcohol or 4-chloro-2-methylpropane.
Substitution: Various substituted ethers or silanes.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and materials science.
Biology
The compound’s potential biological activity is being explored in various studies. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as pharmaceuticals. The presence of the trimethylsilyl group can enhance the bioavailability and stability of drug candidates.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The compound can undergo metabolic transformations to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of the compound.
3-Chloro-4-methylphenyl isocyanate: Another chlorinated aromatic compound with different reactivity.
3-(4-Chlorophenyl)propionic acid: A structurally related compound with distinct chemical properties.
Uniqueness
[3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C15H21ClOSi |
---|---|
Molecular Weight |
280.86 g/mol |
IUPAC Name |
[4-(4-chloro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-12-11-14(16)8-7-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
InChI Key |
QPUZMIGKUFHEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C#CC(C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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